molecular formula C9H14F3N B15239337 6-(Trifluoromethyl)spiro[2.5]octan-1-amine

6-(Trifluoromethyl)spiro[2.5]octan-1-amine

Cat. No.: B15239337
M. Wt: 193.21 g/mol
InChI Key: QLVUCEBMQWUCGX-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)spiro[2.5]octan-1-amine is a chemical compound with the molecular formula C9H14F3N. It features a spiro structure, which is characterized by a single atom (in this case, a carbon) that is shared by two rings. The trifluoromethyl group (CF3) attached to the spiro structure adds unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)spiro[2.5]octan-1-amine typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)spiro[2.5]octan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce various amine derivatives .

Scientific Research Applications

6-(Trifluoromethyl)spiro[2.5]octan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)spiro[2.5]octan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)spiro[2.5]octan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    6-(Trifluoromethyl)spiro[2.5]octan-1-thiol: Contains a thiol group instead of an amine.

    6-(Trifluoromethyl)spiro[2.5]octan-1-carboxylic acid: Features a carboxylic acid group instead of an amine.

Uniqueness

6-(Trifluoromethyl)spiro[2.5]octan-1-amine is unique due to its specific combination of a spiro structure and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H14F3N

Molecular Weight

193.21 g/mol

IUPAC Name

6-(trifluoromethyl)spiro[2.5]octan-2-amine

InChI

InChI=1S/C9H14F3N/c10-9(11,12)6-1-3-8(4-2-6)5-7(8)13/h6-7H,1-5,13H2

InChI Key

QLVUCEBMQWUCGX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(F)(F)F)CC2N

Origin of Product

United States

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